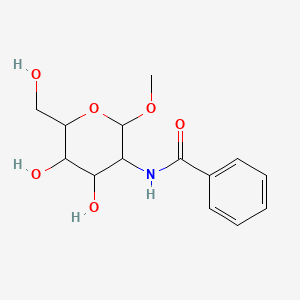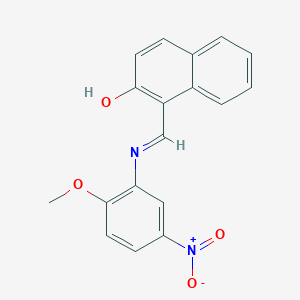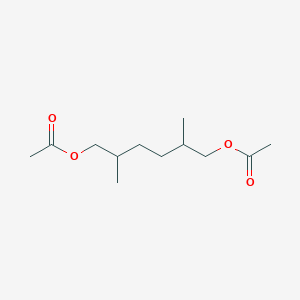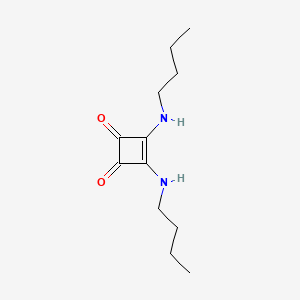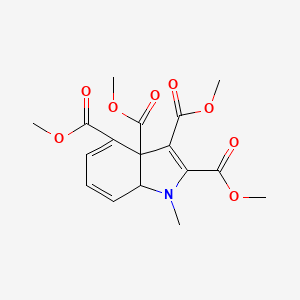
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine is a complex organophosphorus compound with the molecular formula C32H64N12O8P4 and a molecular weight of 868.838 g/mol . This compound is characterized by its unique structure, which includes multiple morpholine rings and phosphorus atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves multiple steps, typically starting with the preparation of intermediate compounds that contain morpholine and phosphorus groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions may result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves its interaction with molecular targets, such as enzymes or receptors, through its morpholine and phosphorus groups. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4,6,6,8,8-Octakis(p-tolyloxy)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine: Another organophosphorus compound with a similar core structure but different substituents.
2,2,4,4,6,6,8,8-Octakis(dimethylamino)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine: Features dimethylamino groups instead of morpholine rings.
Uniqueness
The uniqueness of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine lies in its multiple morpholine rings, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
76185-56-3 |
|---|---|
Molekularformel |
C32H64N12O8P4 |
Molekulargewicht |
868.8 g/mol |
IUPAC-Name |
4-(2,4,4,6,6,8,8-heptamorpholin-4-yl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl)morpholine |
InChI |
InChI=1S/C32H64N12O8P4/c1-17-45-18-2-37(1)53(38-3-19-46-20-4-38)33-54(39-5-21-47-22-6-39,40-7-23-48-24-8-40)35-56(43-13-29-51-30-14-43,44-15-31-52-32-16-44)36-55(34-53,41-9-25-49-26-10-41)42-11-27-50-28-12-42/h1-32H2 |
InChI-Schlüssel |
VJWIDKQVNDDLQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1P2(=NP(=NP(=NP(=N2)(N3CCOCC3)N4CCOCC4)(N5CCOCC5)N6CCOCC6)(N7CCOCC7)N8CCOCC8)N9CCOCC9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


